A Technical Guide to the Spectroscopic Characterization of Methyl Imidazo[1,5-a]pyridine-8-carboxylate
A Technical Guide to the Spectroscopic Characterization of Methyl Imidazo[1,5-a]pyridine-8-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The imidazo[1,5-a]pyridine scaffold is a significant heterocyclic motif in medicinal chemistry and materials science, known for its diverse biological activities and unique photophysical properties.[1][2][3] Accurate and unambiguous structural elucidation of novel derivatives is paramount for advancing research and development. This guide provides an in-depth analysis of the spectroscopic techniques—Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)—as applied to the characterization of methyl imidazo[1,5-a]pyridine-8-carboxylate. While specific experimental data for this exact molecule is not publicly available, this guide will leverage data from closely related analogues to predict and interpret its spectroscopic features, offering a robust framework for researchers working with this class of compounds.
The Imidazo[1,5-a]pyridine Core: A Structural Overview
The imidazo[1,5-a]pyridine system consists of a fused imidazole and pyridine ring. This arrangement results in a unique electronic distribution and chemical environment for each atom, which is reflected in its spectroscopic signatures. Understanding the fundamental spectral characteristics of the parent ring system is the first step in interpreting the data for its derivatives.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. For methyl imidazo[1,5-a]pyridine-8-carboxylate, both ¹H and ¹³C NMR will provide critical information on the substitution pattern and electronic environment of the heterocyclic core and the methyl ester group.
Predicted ¹H NMR Spectrum of Methyl Imidazo[1,5-a]pyridine-8-carboxylate
Based on the analysis of related imidazo[1,5-a]pyridine derivatives, the following ¹H NMR spectral characteristics are anticipated for the title compound. The expected proton chemical shifts (δ) are influenced by the electron-withdrawing nature of the carboxylate group and the electronic effects of the fused ring system.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-1 | ~8.0-8.2 | d | ~1.0-2.0 | Located on the imidazole ring, adjacent to a nitrogen atom. |
| H-3 | ~7.8-8.0 | d | ~1.0-2.0 | Also on the imidazole ring, influenced by the adjacent pyridine ring. |
| H-5 | ~8.3-8.5 | d | ~7.0-8.0 | Part of the pyridine ring, deshielded by the adjacent nitrogen. |
| H-6 | ~7.0-7.2 | t | ~7.0-8.0 | Located on the pyridine ring, showing typical aromatic coupling. |
| H-7 | ~7.5-7.7 | d | ~7.0-8.0 | Adjacent to the carbon bearing the carboxylate group. |
| -OCH₃ | ~3.9-4.1 | s | - | Singlet for the methyl ester protons. |
Predicted ¹³C NMR Spectrum of Methyl Imidazo[1,5-a]pyridine-8-carboxylate
The ¹³C NMR spectrum will complement the ¹H NMR data, providing information on the carbon skeleton. The chemical shifts are influenced by hybridization and the electronic environment.
| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale |
| C-1 | ~135-140 | Part of the imidazole ring, adjacent to nitrogen. |
| C-3 | ~115-120 | Also on the imidazole ring. |
| C-5 | ~145-150 | Deshielded carbon in the pyridine ring adjacent to nitrogen. |
| C-6 | ~120-125 | Aromatic carbon in the pyridine ring. |
| C-7 | ~128-133 | Aromatic carbon in the pyridine ring. |
| C-8 | ~130-135 | Carbon bearing the carboxylate group. |
| C-8a | ~140-145 | Bridgehead carbon. |
| -C=O | ~165-170 | Carbonyl carbon of the ester. |
| -OCH₃ | ~50-55 | Methyl carbon of the ester. |
Experimental Protocol for NMR Data Acquisition
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.
Sample Preparation:
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Weigh approximately 5-10 mg of the purified methyl imidazo[1,5-a]pyridine-8-carboxylate.
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Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence chemical shifts.
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Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required for referencing.
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Transfer the solution to a clean, dry 5 mm NMR tube.
Instrumental Parameters (Example using a 400 MHz Spectrometer):
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¹H NMR:
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Pulse Program: Standard single pulse (zg30)
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Spectral Width: ~16 ppm
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Number of Scans: 16-64 (depending on sample concentration)
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Relaxation Delay (d1): 1-2 seconds
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¹³C NMR:
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Pulse Program: Proton-decoupled (zgpg30)
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Spectral Width: ~240 ppm
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Number of Scans: 1024 or more (due to lower natural abundance of ¹³C)
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Relaxation Delay (d1): 2 seconds
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Part 2: Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure. For methyl imidazo[1,5-a]pyridine-8-carboxylate, Electrospray Ionization (ESI) is a suitable technique.
Predicted Mass Spectrum of Methyl Imidazo[1,5-a]pyridine-8-carboxylate
The molecular formula of methyl imidazo[1,5-a]pyridine-8-carboxylate is C₉H₈N₂O₂. The expected mass spectral data is as follows:
| Ion | m/z (calculated) | Interpretation |
| [M+H]⁺ | 177.0664 | Protonated molecular ion. This is often the base peak in ESI-MS. |
| [M+Na]⁺ | 199.0483 | Sodium adduct of the molecular ion. |
| [M-OCH₃]⁺ | 145.0402 | Loss of the methoxy group from the molecular ion. |
| [M-COOCH₃]⁺ | 117.0453 | Loss of the entire methyl carboxylate group. |
Experimental Protocol for Mass Spectrometry Data Acquisition
Sample Preparation:
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Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
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The solution may be infused directly into the mass spectrometer or injected via a liquid chromatography system.
Instrumental Parameters (Example using an ESI-TOF Mass Spectrometer):
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Ionization Mode: Positive Electrospray Ionization (ESI+)
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Capillary Voltage: 3.5-4.5 kV
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Drying Gas (N₂) Flow: 8-12 L/min
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Drying Gas Temperature: 300-350 °C
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Mass Range: m/z 50-500
Visualizing Molecular Structure and Fragmentation
Caption: Predicted ESI-MS fragmentation pathway.
Conclusion
References
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Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models. (2022). MDPI. [Link]
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Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. (2023). PubMed Central. [Link]
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Imidazo[1,5-a]pyridine-based derivatives as highly fluorescent dyes. (2021). ResearchGate. [Link]
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Synthesis of novel imidazo[1,5-a]pyridine derivates. (2014). ResearchGate. [Link]
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Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. (2024). ACS Publications. [Link]
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Synthesis of imidazo[1,5-a]pyridines. Organic Chemistry Portal. [Link]
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Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. (2024). ACS Omega. [Link]
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1H NMR spectra of Methyl 1-phenylimidazo[1,5-a]pyridine-3-carboxylate (3a). (2020). The Royal Society of Chemistry. [Link]
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Characterization of new metabolites from in vivo biotransformation of 2-amino-3-methylimidazo[4,5-f]quinoline in mouse by mass spectrometry. (2009). PubMed Central. [Link]
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Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. (2007). PubMed. [Link]
